2-(1-ethyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-ethyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde is a complex organic compound that belongs to the class of indolizine derivatives. This compound is characterized by the presence of an indolizine ring fused with a pyrazole ring, which is further substituted with an ethyl group and a formyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde typically involves multi-step organic reactions. One common method involves the reaction of 1H-indole-3-carbaldehyde with 1-ethyl-1H-pyrazole under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-ethyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(1-ethyl-1H-pyrazol-4-yl)indolizine-3-carboxylic acid.
Reduction: 2-(1-ethyl-1H-pyrazol-4-yl)indolizine-3-methanol.
Substitution: Various substituted indolizine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(1-ethyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The indolizine ring system is known to interact with multiple biological targets, contributing to its diverse pharmacological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-indole-3-carbaldehyde: A precursor in the synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)indolizine-3-carbaldehyde.
1-ethyl-1H-pyrazole: Another precursor used in the synthesis.
Indolizine derivatives: Compounds with similar indolizine ring systems but different substituents
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the indolizine and pyrazole rings, along with the ethyl and formyl groups, makes this compound particularly interesting for various applications .
Eigenschaften
Molekularformel |
C14H13N3O |
---|---|
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
2-(1-ethylpyrazol-4-yl)indolizine-3-carbaldehyde |
InChI |
InChI=1S/C14H13N3O/c1-2-16-9-11(8-15-16)13-7-12-5-3-4-6-17(12)14(13)10-18/h3-10H,2H2,1H3 |
InChI-Schlüssel |
YDCWJVIKCJTBET-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=N1)C2=C(N3C=CC=CC3=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.